molecular formula C10H10BrNO3 B1444528 Methyl 2-acetamido-4-bromobenzoate CAS No. 1241675-38-6

Methyl 2-acetamido-4-bromobenzoate

Cat. No. B1444528
M. Wt: 272.09 g/mol
InChI Key: XWZNILWYRRXBBC-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-bromobenzoate is a laboratory chemical . It is used as a starting material in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine .


Synthesis Analysis

The synthesis of Methyl 2-acetamido-4-bromobenzoate involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), potassium acetate, and tricyclohexylphosphine in 1,4-dioxane at 90℃ for 16 hours under an inert atmosphere .


Chemical Reactions Analysis

Methyl 2-acetamido-4-bromobenzoate can be used in various chemical reactions. For instance, it can be used in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substitified pyrrolo [2,3-d]pyrimidine .

Scientific Research Applications

1. Characterization in Carbohydrate Research

Methyl 2-acetamido-4-bromobenzoate plays a role in carbohydrate research. For instance, a study described a method for characterizing small quantities of sugars, involving methanolysis followed by per-p-bromobenzoylation. This method applies to amino and acetamido sugars, indicating the relevance of methyl 2-acetamido-4-bromobenzoate in this context (Golik et al., 1983).

2. Role in Synthesis of Antibacterial Compounds

The compound is also significant in synthesizing antibacterial agents. Research has involved the creation of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles, highlighting its utility in developing new medicinal compounds (Singh et al., 2010).

3. Exploration in Anti-Coccidial Activity

Methyl 2-acetamido-4-bromobenzoate has been explored for its potential in anti-coccidial activity. A study reported the preparation and examination of 4-amino, 4-acetamido, and 4-benzamido derivatives of methyl-2-ethoxybenzoate for their anti-coccidial properties, indicating its relevance in parasitic drug research (Rogers et al., 1964).

4. Involvement in Organic Synthesis Procedures

This chemical is used in organic synthesis procedures. For example, N1-Phenylacetamidine 4-bromobenzoate synthesis involved using methyl 2-acetamido-4-bromobenzoate, illustrating its application in complex chemical synthesis processes (Wei & Caron, 2014).

5. Contribution to Antibacterial Agent Development

Methyl 2-acetamido-4-bromobenzoate contributes to developing novel antibacterial agents. A study on oxazolidinone antibacterial agents found that 1,2,3-triazoles bearing a substituent like methyl, small substituted methyl, bromo, or a linear group at the 4 position, are effective antibacterials with reduced activity against monoamine oxidase A (Reck et al., 2005).

Safety And Hazards

Methyl 2-acetamido-4-bromobenzoate is a laboratory chemical and should not be used in food, drugs, pesticides, or biocidal products . In case of contact, rinse immediately with plenty of water. If symptoms occur, seek medical attention .

properties

IUPAC Name

methyl 2-acetamido-4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-9-5-7(11)3-4-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZNILWYRRXBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-4-bromobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Reddy, DSK Ravoori Sreenivasulu - 2015
Number of citations: 0

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